An In-Depth Technical Guide to 1,1-Difluoroacetone (CAS No. 431-05-0)
An In-Depth Technical Guide to 1,1-Difluoroacetone (CAS No. 431-05-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroacetone (CAS No. 431-05-0) is a fluorinated organic compound of significant interest in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of two fluorine atoms on the alpha-carbon to the carbonyl group, make it a valuable building block in the synthesis of complex molecules, particularly in the development of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, reactivity, and handling of 1,1-difluoroacetone, with a focus on its application in the synthesis of bioactive molecules.
Physicochemical Properties
1,1-Difluoroacetone is a colorless liquid with a characteristic odor. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 431-05-0 | N/A |
| Molecular Formula | C₃H₄F₂O | [1] |
| Molecular Weight | 94.06 g/mol | [1] |
| Boiling Point | 45.3 °C at 760 mmHg | [2] |
| Density | 1.088 g/cm³ | [2] |
| Refractive Index | 1.328 | [2] |
| Vapor Pressure | 350 mmHg at 25°C | [2] |
| Flash Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,1-difluoroacetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 1,1-difluoroacetone exhibit characteristic shifts and couplings due to the influence of the adjacent fluorine atoms.
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¹³C NMR: The carbon signals are split by the fluorine atoms, providing valuable structural information. A publicly available ¹³C NMR spectrum can be accessed for reference.[3]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Synthesis of 1,1-Difluoroacetone
An industrialized and economically efficient method for the preparation of 1,1-difluoroacetone starts from ethyl acetoacetate.[4][5] The synthesis involves a four-step process: bromination, fluorination, hydrolysis, and decarboxylation.
Experimental Protocol: Industrialized Synthesis
Step 1: Bromination of Ethyl Acetoacetate
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Reactants: Ethyl acetoacetate, Oxone, Potassium bromide (KBr)
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Solvent: n-Heptanol
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Conditions: The bromination is carried out using an Oxone/KBr system in n-heptanol. Optimal conditions include using 2.2 equivalents of the brominating reagent at a temperature above 60°C and atmospheric pressure. This reaction is typically performed in a tubular reactor for industrial-scale production.[4][5]
Step 2: Fluorination of the Dibromide Intermediate
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Reactants: Dibrominated ethyl acetoacetate, Potassium fluoride (B91410) (KF)
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Conditions: A fluorine-bromine exchange reaction is performed using 2.2 equivalents of potassium fluoride at a reaction temperature of 150°C. This step is also suited for a tubular reactor.[4][5]
Step 3 & 4: Hydrolysis and Decarboxylation
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Reactant: Difluorinated intermediate
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Reagent: 50% Sulfuric acid
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Conditions: The difluoride is subjected to hydrolysis and subsequent decarboxylation using 50% sulfuric acid at 90°C in a standard reactor. This final step yields crude 1,1-difluoroacetone with a high purity (99.60% by GC) and an overall efficiency of 91.25%.[4][5]
Reactivity and Applications
1,1-Difluoroacetone is a key intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical sector.
Synthesis of Fluoropyrazole Succinate (B1194679) Dehydrogenase Inhibitors
A significant application of 1,1-difluoroacetone is in the synthesis of fungicides containing a fluoropyrazole ring, which act as succinate dehydrogenase inhibitors (SDHIs).[4][5] The cost-effective production of 1,1-difluoroacetone is pivotal for the economic viability of these fungicides.
The general synthetic route to the fluoropyrazole ring involves the reaction of 1,1-difluoroacetone with a hydrazine (B178648) derivative to form the pyrazole (B372694) core, which is then further functionalized.
Use in Pharmaceutical Synthesis
1,1-Difluoroacetone is also utilized in the pharmaceutical industry. It serves as a precursor in the preparation of substituted tetrahydrofuran (B95107) (THF) amides, which have been investigated as modulators of sodium channels.[6] This highlights its potential in the development of drugs for neurological disorders.
Safety and Handling
1,1-Difluoroacetone is a flammable and irritant compound.[7] Proper safety precautions must be observed during its handling and storage.
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Hazard Codes: F (Flammable), Xi (Irritant)[2]
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Risk Phrases: R10 (Flammable)[2]
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Safety Phrases: S16 (Keep away from sources of ignition - No smoking), S23 (Do not breathe gas/fumes/vapour/spray), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]
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Transport Information: UN 1224[2]
It is recommended to handle 1,1-difluoroacetone in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
1,1-Difluoroacetone is a versatile and valuable fluorinated building block with significant applications in the synthesis of agrochemicals and pharmaceuticals. The development of an efficient industrial-scale synthesis has made it more accessible for research and development. A thorough understanding of its properties, reactivity, and handling is essential for its safe and effective use in the laboratory and in industrial processes. This guide provides a foundational understanding for researchers and professionals working with this important chemical intermediate.
References
- 1. 1,1-Difluoroacetone | 431-05-0 [sigmaaldrich.com]
- 2. 1,1-DIFLUOROACETONE | CAS#:431-05-0 | Chemsrc [chemsrc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. science-gate.com [science-gate.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,1-DIFLUOROACETONE | 431-05-0 [chemicalbook.com]
- 7. 431-05-0 Cas No. | 1,1-Difluoroacetone | Apollo [store.apolloscientific.co.uk]
